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Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-

Catalog No.
S6883600
CAS No.
165668-25-7
M.F
C14H12ClN3O2S
M. Wt
321.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7...

CAS Number

165668-25-7

Product Name

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-

IUPAC Name

4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide

Molecular Formula

C14H12ClN3O2S

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)2-1-3-13(14)18-21(19,20)10-6-4-9(16)5-7-10/h1-8,17-18H,16H2

InChI Key

BBZBFSPWJFJXHM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is a chemical compound with the molecular formula C22H18ClN3O2S and a molecular weight of 465.93 g/mol. This compound appears as a white to off-white powder and has a melting point ranging from 242°C to 246°C. It is soluble in dimethyl sulfoxide, water, and ethanol . The compound functions primarily as a selective and potent inhibitor of glycogen synthase kinase 3, an important serine/threonine protein kinase involved in various cellular processes such as metabolism, cell survival, and differentiation.

  • Oxidation: The amino group can be oxidized to form corresponding nitroso or oxime derivatives.
  • Acylation: The amino group can also participate in acylation reactions to form amides.
  • Substitution Reactions: The chlorine atom on the indole ring can be substituted by nucleophiles under appropriate conditions.

These reactions are essential for modifying the compound for various applications in research and drug development.

The synthesis of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- typically involves several steps:

  • Coupling: The initial step involves coupling 3-chloro-1H-indole-7-carboxylic acid with 4-amino-N-(2-hydroxyethyl)benzenesulfonamide.
  • Acylation: The resulting intermediate undergoes acylation using acetic anhydride.
  • Conversion: Finally, the intermediate is converted into the target compound through further chemical modifications.

Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- has various applications in scientific research:

  • Drug Discovery: It is utilized in drug discovery processes for diseases such as Alzheimer's disease and diabetes.
  • Biological Research: The compound serves as a research tool for studying biological processes like stem cell differentiation and cancer cell proliferation.
  • Therapeutic Potential: Ongoing research is investigating its potential therapeutic applications in neurodegenerative diseases and cardiovascular conditions .

Studies on the interactions of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- reveal its effects on various signaling pathways influenced by glycogen synthase kinase 3. Investigating these interactions helps elucidate its mechanism of action and potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-. Here are some notable examples:

Compound NameStructureUnique Features
4-AminobenzenesulfonamideC6H8N2O2SBasic structure without indole moiety; used in various pharmaceutical applications.
N-(3-Chloro-1H-indol-7-yl)benzenesulfonamideC15H14ClN3O2SLacks amino substitution; exhibits different biological activities.
4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene sulfonamideC15H14ClN3O2SContains an additional aminomethyl group; potential for different pharmacological properties.

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- stands out due to its specific inhibition of glycogen synthase kinase 3 and its unique structural features that confer distinct biological activities compared to these similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

321.0338755 g/mol

Monoisotopic Mass

321.0338755 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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